ent-Sitagliptin-d4 Phosphate
Description
Significance of Deuterium (B1214612) Labeling in Medicinal Chemistry Research
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has garnered significant attention in medicinal chemistry for its ability to strategically modify the properties of drug molecules. clearsynth.comnih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can lead to significant improvements in a drug's pharmacokinetic profile. nih.govacs.org
The core principle behind this is the kinetic isotope effect (KIE). portico.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. portico.orgresearchgate.net By slowing down the rate of metabolism, deuteration can lead to:
Improved Metabolic Stability: A reduced rate of breakdown means the drug remains in the body for a longer period, potentially leading to a longer half-life. unibestpharm.comwikipedia.org
Enhanced Bioavailability: With less of the drug being metabolized on its first pass through the liver, a greater amount can reach systemic circulation to exert its therapeutic effect. wikipedia.org
Reduced Patient-to-Patient Variability: By minimizing the impact of metabolic enzymes that can vary between individuals, deuterated drugs can lead to more consistent and predictable drug exposure. portico.org
Potential for Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes decrease the formation of toxic metabolites. unibestpharm.com
The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017, marking a significant milestone and paving the way for further research and development in this area. wikipedia.orgnih.gov
Role of Stable Isotope Labeled Analogs as Internal Standards in Bioanalysis
Bioanalysis, the quantitative measurement of drugs and their metabolites in biological fluids, is a cornerstone of pharmaceutical research. crimsonpublishers.com Accurate and reliable bioanalytical methods are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. hwb.gov.inacs.org Stable isotope labeled (SIL) analogs, particularly deuterated compounds, have become the gold standard for use as internal standards (IS) in these analyses, especially when coupled with liquid chromatography-mass spectrometry (LC-MS). crimsonpublishers.comnih.govacanthusresearch.com
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to every sample. sigmaaldrich.com Its purpose is to correct for variations that can occur during sample preparation and analysis, such as: sigmaaldrich.comscispace.com
Extraction inconsistencies
Matrix effects (interference from other components in the biological sample) crimsonpublishers.com
Fluctuations in instrument response sigmaaldrich.com
SIL internal standards are considered superior to other types of internal standards because their chemical and physical properties are nearly identical to the unlabeled analyte. wuxiapptec.com This ensures that they behave in a very similar manner throughout the entire analytical process, leading to more accurate and precise quantification of the drug. crimsonpublishers.comacanthusresearch.com The use of deuterated internal standards, in particular, has been shown to significantly improve the accuracy and precision of bioanalytical assays. texilajournal.comlcms.cz
| Advantages of SIL Internal Standards in Bioanalysis |
| Minimize variations from sample preparation and extraction sigmaaldrich.com |
| Compensate for matrix effects crimsonpublishers.comclearsynth.com |
| Correct for fluctuations in mass detector response sigmaaldrich.com |
| Improve accuracy and precision of quantification musechem.comcrimsonpublishers.com |
| Enable reliable determination of analyte concentration clearsynth.com |
Overview of ent-Sitagliptin-d4 Phosphate as a Critical Research Reagent
This compound is the deuterated form of ent-Sitagliptin Phosphate, which is the (S)-enantiomer of Sitagliptin Phosphate. chemicalbook.compharmaffiliates.com Sitagliptin is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. chemsrc.comnih.gov
As a research reagent, this compound is primarily used as a stable isotope labeled internal standard in bioanalytical methods for the quantification of Sitagliptin in various biological matrices. pharmaffiliates.comgabi-journal.net Its use in LC-MS/MS assays allows for highly accurate and precise measurements of Sitagliptin concentrations, which is essential for pharmacokinetic studies. gabi-journal.netresearchgate.netijpsr.com
The key properties of this compound are summarized in the table below:
| Property | Value | Source |
| Chemical Name | This compound | pharmaffiliates.com |
| Synonym | (S)-Sitagliptin-d4 Phosphate | pharmaffiliates.com |
| CAS Number | 2747914-66-3 | pharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C₁₆H₁₄D₄F₆N₅O₅P | pharmaffiliates.combiocompare.com |
| Molecular Weight | 509.33 | pharmaffiliates.combiocompare.com |
| Application | Labeled ent-Sitagliptin Phosphate for use as an internal standard. | pharmaffiliates.com |
The availability of this critical reagent facilitates the development and validation of robust bioanalytical methods necessary for the ongoing research and development of Sitagliptin and related compounds. nih.gov
Properties
Molecular Formula |
C₁₆H₁₄D₄F₆N₅O₅P |
|---|---|
Molecular Weight |
509.33 |
Synonyms |
7-[(3S)-3-Amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-d4 Phosphate; (S)-Sitagliptin-d4 Phosphate; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Ent Sitagliptin D4 Phosphate
General Principles of Deuterium (B1214612) Incorporation Strategies
Deuterium incorporation is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their heavy isotope, deuterium. nih.gov This substitution, while a subtle structural change, can significantly alter the pharmacokinetic profile of a drug. researchgate.netdeutramed.com The foundational principle behind this is the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. deutramed.com This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes. osaka-u.ac.jp The result can be improved metabolic stability, a longer drug half-life, and potentially a reduction in the formation of toxic metabolites. nih.govdeutramed.com
Achieving site-specific deuteration is crucial to maximize the benefits of isotopic labeling while avoiding unintended effects. Various methods have been developed to install deuterium at precise locations within a molecule. brightspec.com Common strategies include:
Use of Deuterated Reagents: Incorporating commercially available deuterated starting materials or reagents into a synthetic route is a straightforward approach. nih.gov For the synthesis of Sitagliptin-d4, a patented method utilizes ethylene-d4 as a deuterium-labeled initiator in an eight-step reaction, achieving high purity (>98%) and isotopic abundance (>99%). google.com
Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of protons for deuterons on a substrate molecule. nih.gov It can be catalyzed by acids, bases, or metals, often using deuterium oxide (D2O) as an inexpensive and abundant deuterium source. osaka-u.ac.jpmdpi.com For instance, base-catalyzed H/D exchange is effective for hydrogens on carbons adjacent to carbonyl groups through keto-enol tautomerism. mdpi.com
Reductive Deuteration: Functional groups like ketones, aldehydes, or alkenes can be reduced using deuterium-based reducing agents (e.g., sodium borodeuteride, LiAlD4) or under an atmosphere of deuterium gas (D2) with a metal catalyst. nih.govnih.gov This approach is widely used, though the degree of deuteration is often dictated by the nature of the precursor functional group. nih.gov
Biocatalysis offers a highly selective and environmentally friendly alternative for deuterium incorporation. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. Enzymatic deuteration can be achieved by conducting the enzymatic reaction in a deuterated solvent system, typically D₂O. The enzymes facilitate the incorporation of deuterium from the solvent into the target molecule during the catalytic cycle. For molecules like Sitagliptin, which are synthesized using enzymes such as transaminases, this pathway presents a viable method for producing deuterated analogs. nih.govfrontiersin.org
Chemical Synthesis of Sitagliptin and its Deuterated Analogs
The synthesis of Sitagliptin has been a subject of extensive research, leading to the development of several generations of manufacturing processes. These routes provide the fundamental framework upon which the synthesis of its deuterated enantiomer, ent-Sitagliptin-d4, can be designed. The key challenge in any Sitagliptin synthesis is the stereoselective construction of the chiral β-amino acid core. rsc.orgnih.gov
One of the earlier and more conventional approaches to obtaining a single enantiomer is through chemical resolution. This method involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers.
In a typical resolution-based synthesis of Sitagliptin, the process involves:
Preparation of a racemic amine intermediate. nih.govresearchgate.net
Reaction of the racemate with a chiral resolving agent to form a pair of diastereomeric salts. For Sitagliptin, (−)-di-p-toluoyl-L-tartaric acid is an effective resolving agent. rsc.orgnih.govresearchgate.net
Separation of these diastereomeric salts based on their different physical properties, such as solubility, allowing for isolation via crystallization. nih.gov
Liberation of the desired enantiomer from the isolated salt.
| Step | Description | Key Reagent/Process | Typical Outcome |
|---|---|---|---|
| 1 | Synthesis of Racemate | Reduction of an enamine intermediate using an achiral reducing agent like NaBH₄. rsc.orgnih.gov | Racemic Sitagliptin (mixture of R and S enantiomers). |
| 2 | Diastereomeric Salt Formation | Addition of a chiral resolving agent. | Formation of two diastereomeric salts. |
| 3 | Separation | Fractional crystallization based on differential solubility. nih.gov | Isolation of one diastereomeric salt. |
| 4 | Liberation of Enantiomer | Treatment with a base to remove the resolving agent. | Optically pure R-Sitagliptin. nih.govresearchgate.net |
To overcome the inherent yield limitations of chemical resolution, asymmetric synthesis methods were developed. Asymmetric hydrogenation, in particular, has been central to the large-scale, efficient production of Sitagliptin.
First-Generation Synthesis: Merck's initial large-scale process involved the asymmetric hydrogenation of a β-keto ester. nih.govnih.gov In this route, an achiral β-keto ester was hydrogenated using a ruthenium-based catalyst with a chiral ligand (e.g., (S)-Ts-DPEN) to introduce the chiral center in the form of a hydroxyl group. rsc.orgnih.gov This β-hydroxy acid intermediate then required several additional steps to be converted into the final β-amino acid structure of Sitagliptin. nih.govnih.gov
Second-Generation Synthesis: A significantly more efficient and "greener" second-generation process was later developed. researchgate.netnih.gov This route is centered on the direct asymmetric hydrogenation of a prochiral enamine. rsc.orgresearchgate.net Key features of this advanced pathway include:
A three-step, one-pot synthesis of the key dehydrositagliptin intermediate. nih.govresearchgate.net
Asymmetric hydrogenation of this unprotected enamine using a rhodium-based catalyst paired with a chiral ferrocenyl diphosphine ligand (t-Bu JOSIPHOS). rsc.orgresearchgate.net
This reaction proceeds at high pressure and yields Sitagliptin with very high enantiomeric excess (up to 95% ee), which can be further upgraded to >99% ee upon crystallization of the phosphate salt. rsc.orgresearchgate.net
| Feature | First-Generation Process | Second-Generation Process |
|---|---|---|
| Key Transformation | Hydrogenation of a β-keto ester. nih.gov | Hydrogenation of an unprotected enamine. rsc.orgresearchgate.net |
| Catalyst System | Ruthenium-based catalyst (e.g., [Ru(cymene)Cl]₂ with (S)-Ts-DPEN). rsc.org | Rhodium-based catalyst (e.g., Rh(I) with t-Bu JOSIPHOS). rsc.orgnih.gov |
| Efficiency | Multi-step process with an overall yield of ~52%. nih.gov | Streamlined process with an overall yield up to 65%. researchgate.net |
| Enantioselectivity | Good | Excellent (up to 95% ee, >99% after crystallization). rsc.orgresearchgate.net |
| Environmental Impact | Higher waste generation. | "Green" synthesis with significantly reduced aqueous waste. researchgate.netnih.gov |
The quest for even greater efficiency and sustainability led to the development of a groundbreaking biocatalytic process for Sitagliptin synthesis. This route replaces the rhodium-catalyzed hydrogenation step with an enzymatic transamination. researchgate.net
Researchers at Codexis, in partnership with Merck, engineered a highly active and stable R-selective transaminase (TA) enzyme. nih.govresearchgate.net This evolved enzyme, derived from Arthrobacter sp., can directly convert the prositagliptin ketone into the desired chiral amine of Sitagliptin with extremely high enantioselectivity (>99.5% ee). nih.govresearchgate.net
The key advantages of this biocatalytic method include:
Exceptional Selectivity: The enzyme produces the desired (R)-enantiomer with near-perfect optical purity. researchgate.netmdpi.com
Mild Reaction Conditions: The reaction is performed in an aqueous medium under ambient temperature and pressure, avoiding the need for high-pressure hydrogenation and heavy metal catalysts. frontiersin.org
Improved Sustainability: The process is more environmentally friendly, generating less waste and using renewable catalysts. nih.govfrontiersin.org
Process Simplification: It offers a more direct route from the ketone precursor to the final chiral amine. researchgate.net
Further advancements include the development of multi-enzyme cascade systems and the immobilization of transaminase enzymes on supports, which improves stability and allows for continuous flow processes and easier catalyst recycling. frontiersin.orgmdpi.com
| Enzyme Type | Origin/Variant | Key Transformation | Reported Performance |
|---|---|---|---|
| Transaminase (TA) | Evolved variant of TA from Arthrobacter sp. (ATA-117). nih.govresearchgate.net | Asymmetric amination of prositagliptin ketone to (R)-Sitagliptin. | >99.5% ee; Used in large-scale manufacturing. researchgate.net |
| Transaminase (TA) | TA from Roseomonas deserti (TARO). nih.gov | Synthesis of Sitagliptin intermediate. | High activity, enabling excellent conversions (72-91%). nih.gov |
| Lipase / Esterase | Candida rugosa lipase (CRL) / Esterase from Pseudomonas stutzeri. nih.govfrontiersin.org | Hydrolysis of ester substrate in multi-enzyme cascades. | Enables use of β-keto ester precursors in biocatalytic routes. nih.gov |
Advanced Biocatalytic Synthesis Methods
Transaminase-Mediated Synthesis
Transaminase (TA) enzymes are highly effective biocatalysts for producing enantiomerically pure chiral amines through the asymmetric amination of a prochiral ketone. mdpi.com This methodology is a cornerstone in the modern synthesis of Sitagliptin and its analogues.
The synthesis of Sitagliptin typically employs an (R)-selective ω-transaminase, which facilitates the conversion of a pro-sitagliptin ketone into the desired (R)-enantiomer with high stereoselectivity. nih.gov To generate ent-Sitagliptin, which is the (S)-enantiomer, a complementary (S)-selective transaminase is utilized. These enzymes, often belonging to the fold-type I aspartate aminotransferase superfamily, exhibit high activity towards β-keto acid substrates, yielding the corresponding β-amino acids. nih.gov
The incorporation of the deuterium labels is achieved by starting with a deuterated precursor. Specifically, a d4-labeled pro-sitagliptin ketone is used as the substrate for the enzymatic reaction. The (S)-selective transaminase then catalyzes the stereoselective transfer of an amino group to this ketone, resulting in the formation of ent-Sitagliptin-d4 with high enantiomeric excess (>99% ee). mdpi.com The process can be optimized by immobilizing the enzyme, which improves stability, allows for easy recovery, and facilitates use in continuous flow systems. mdpi.com
| Parameter | Description | Typical Outcome | Reference |
|---|---|---|---|
| Enzyme Type | (S)-selective ω-transaminase for ent-Sitagliptin synthesis. | High stereoselectivity for the (S)-enantiomer. | nih.gov |
| Substrate | d4-labeled pro-sitagliptin ketone. | Incorporation of four deuterium atoms into the final product. | google.com |
| Amine Donor | Isopropylamine or other suitable amine donors are used. | Provides the amino group for the transamination reaction. | mdpi.com |
| Conversion Rate | The efficiency of the ketone-to-amine conversion. | Can reach up to 100%. | mdpi.com |
| Enantiomeric Excess (ee) | A measure of the stereochemical purity of the product. | Often exceeds 99% ee. | mdpi.com |
Lipase Applications in Stereoselective Synthesis
Lipases are versatile enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. researchgate.net This approach is particularly useful for separating enantiomers of chiral alcohols, esters, or acids. mdpi.com In the context of ent-Sitagliptin-d4 Phosphate synthesis, lipases can be applied to resolve a racemic mixture of a deuterated sitagliptin precursor.
The process typically involves the enantioselective acylation of a racemic d4-labeled amino alcohol intermediate. The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-enantiomer, or 'ent' form) unreacted. The acylated and unreacted enantiomers can then be separated using standard chromatographic techniques. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity. mdpi.com
Alternatively, a multi-enzyme cascade system can be employed where a lipase is used to hydrolyze a β-keto ester to the corresponding β-keto acid in situ, which is then aminated by a transaminase. nih.govnih.gov For the synthesis of the d4-labeled enantiomer, the initial β-keto ester would need to be deuterated. This integrated approach avoids the isolation of the unstable β-keto acid intermediate. nih.gov
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Enzyme Type | Lipases (e.g., from Candida rugosa). | Kinetic resolution of a racemic d4-labeled sitagliptin precursor. | nih.govresearchgate.net |
| Reaction Type | Enantioselective acylation or hydrolysis. | The lipase selectively acylates one enantiomer, allowing the other to be isolated. | mdpi.com |
| Substrate | A racemic mixture of a d4-labeled sitagliptin intermediate (e.g., an amino alcohol). | The substrate must contain the deuterium labels prior to the resolution step. | google.com |
| Outcome | Separation of enantiomers, yielding the precursor for ent-Sitagliptin-d4. | High enantiomeric purity of the desired intermediate. | mdpi.com |
Verification of Isotopic Purity and Labeling Position
After synthesis, it is imperative to verify the structural integrity, isotopic enrichment, and the precise location of the deuterium atoms. rsc.org This confirmation is crucial for the compound's application as an internal standard in quantitative bioanalytical assays. myskinrecipes.com
Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov The analysis confirms the incorporation of four deuterium atoms by a corresponding mass shift of +4 Da in the molecular ion peak compared to the non-labeled compound. Isotopic purity is calculated by measuring the relative abundance of the desired d4-isotopologue compared to other isotopologues (d0, d1, d2, d3). nih.gov
Tandem mass spectrometry (MS/MS) is employed to determine the location of the deuterium labels. The molecule is fragmented, and the masses of the resulting fragments are analyzed. A fragment containing the deuterium-labeled portion of the molecule will also exhibit a mass shift of +4 Da, confirming the position of the labels. researchgate.net For instance, the fragmentation of Sitagliptin often yields a characteristic ion at m/z 235; for Sitagliptin-d4, this fragment would be observed at m/z 239. researchgate.netnih.gov
| Ion | Sitagliptin (m/z) | Sitagliptin-d4 (m/z) | Inference |
|---|---|---|---|
| [M+H]⁺ (Parent Ion) | 408 | 412 | Confirms incorporation of 4 deuterium atoms. |
| Fragment Ion | 235 | 239 | Indicates the d4 label is on the fragment containing the piperazine ring structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the location of isotopic labels. In the ¹H NMR spectrum of ent-Sitagliptin-d4, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent. nih.gov The disappearance of specific peaks confirms the site of deuteration. For example, if the four protons on the ethyl bridge of the piperazine ring are replaced, their corresponding signals in the aliphatic region of the spectrum would disappear.
| Proton Environment | Approximate Chemical Shift (ppm) for Sitagliptin | Expected Observation for Sitagliptin-d4 |
|---|---|---|
| Aromatic Protons | ~7.0-7.5 | Signals present. |
| Aliphatic Protons (CH, CH₂) | ~2.5-4.5 | Signals corresponding to the d4-labeled positions will be absent. |
| Amine Protons (NH₂) | ~9.0 | Signal present. |
Advanced Analytical Methodologies Utilizing Ent Sitagliptin D4 Phosphate
Quantitative Analysis by Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of analytes. The use of a stable isotope-labeled internal standard, such as ent-Sitagliptin-d4 Phosphate, is central to this methodology.
Fundamentals of Isotope Dilution in Complex Matrices
The principle of isotope dilution hinges on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample containing the analyte of interest (the native compound). Because the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variability in ionization efficiency will affect both the analyte and the internal standard proportionally.
This compound is the deuterium-labeled form of ent-Sitagliptin. In mass spectrometry, it is distinguished from the unlabeled analyte by its higher mass-to-charge ratio (m/z). For instance, in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Sitagliptin, a common transition is m/z 408.2 → 193.0, while for a deuterated standard like Sitagliptin-d4, the transition might be m/z 412.2 → 239.0 or m/z 412.000/174.000. nih.govijpcbs.com This allows for simultaneous detection and quantification.
The ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard is then used to determine the concentration of the analyte in the original sample. This method effectively corrects for matrix effects, which are a common source of error in the analysis of complex samples like plasma. nih.gov The matrix effect for Sitagliptin has been reported to range from 104.64% to 107.30%. nih.gov
Establishment of Calibration Curves and Regression Models
To establish a quantitative assay, a calibration curve is constructed. This involves preparing a series of calibration standards with known concentrations of the analyte (Sitagliptin) and a constant concentration of the internal standard (this compound). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Linearity is a critical parameter of the calibration curve. For Sitagliptin, linearity has been demonstrated over various concentration ranges, such as 5–1000 ng/mL, with correlation coefficients (r²) consistently exceeding 0.998. nih.gov Another study showed linearity in the range of 2.002 ng/mL to 797.473 ng/mL. ijpcbs.com A simple linear regression model is typically applied to the data, and the resulting equation is used to calculate the concentration of the analyte in unknown samples.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 5 | 1500 | 10000 | 0.15 |
| 50 | 15500 | 10200 | 1.52 |
| 100 | 31000 | 10100 | 3.07 |
| 500 | 152000 | 9900 | 15.35 |
| 1000 | 305000 | 10050 | 30.35 |
Determination of Analytical Sensitivity (LOD and LOQ)
The analytical sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
These values are crucial for ensuring that the analytical method is sensitive enough for its intended application. For Sitagliptin, various studies have reported a range of LOD and LOQ values depending on the specific methodology and instrumentation used. For example, one LC-MS/MS method reported a lower limit of quantification (LLOQ) of 5 ng/mL. nih.gov Another highly sensitive method achieved an LLOQ of 0.1 ng/mL. nih.gov In a different study, the LOD and LOQ for the (S)-enantiomer were found to be 8 and 30 ng/mL, respectively. rsc.orgresearchgate.net
The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. jchps.com
High-Resolution Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the analyte of interest from other components in the sample matrix prior to detection by mass spectrometry.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures than traditional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis.
In the context of Sitagliptin analysis, UPLC methods have been developed for the simultaneous estimation of Sitagliptin and its impurities or co-administered drugs. researchgate.net The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantification of Sitagliptin in biological matrices. rjptonline.org The short run times, often under 2 minutes, make it suitable for high-throughput analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. For the analysis of Sitagliptin and its enantiomer, chiral HPLC methods are necessary.
Several studies have reported the development and validation of enantioselective reversed-phase HPLC methods for the separation of Sitagliptin and its (S)-enantiomer. rsc.orgjocpr.comrsc.org These methods often employ chiral columns, such as the Chiralcel OD-RH or Chiralpak IC, and optimized mobile phases to achieve adequate resolution between the enantiomers. rsc.orgjocpr.com A resolution of not less than 3.0 is often targeted. rsc.orgjocpr.com The pH of the mobile phase buffer has been identified as a key factor in enhancing chromatographic efficiency and resolution. rsc.org
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) rsc.org | Chiralpak IC (250 mm × 4.6 mm, 5 µm) jocpr.com |
| Mobile Phase | 3 M potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v) rsc.org | 10 mM ammonium acetate with 0.05% Diethylamine–acetonitrile (40:60 v/v) jocpr.com |
| Flow Rate | 0.5 mL/min rsc.org | Not Specified |
| Detection Wavelength | 252 to 268 nm rsc.org | Not Specified |
| Column Temperature | 25 °C rsc.org | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. researchgate.netresearchgate.net It is a powerful technique for the separation and quantification of compounds in complex mixtures. researchgate.net While specific HPTLC methods detailing the use of this compound are not extensively documented in current literature, its role as an internal standard in such a methodology would be invaluable.
In a hypothetical HPTLC method for the quantification of Sitagliptin, this compound would be added to samples and calibration standards at a known, constant concentration. The mixture would be spotted onto an HPTLC plate (e.g., silica gel 60 F254) and developed using an appropriate mobile phase, such as a combination of chloroform, methanol, and toluene. researchgate.net Because the deuterated standard has nearly identical chromatographic behavior to the non-deuterated analyte, it would co-migrate. Upon densitometric analysis at a specific wavelength, the ratio of the peak area of Sitagliptin to the peak area of this compound would be used to construct a calibration curve and determine the concentration of Sitagliptin in unknown samples. This approach effectively corrects for variability in sample application and chromatographic development, enhancing the accuracy and reliability of the quantification.
State-of-the-Art Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with separation techniques like liquid chromatography or capillary electrophoresis, it provides exceptional sensitivity and selectivity for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. nih.govresearchgate.net In this technique, this compound (referred to as Sitagliptin-d4) is widely used as an internal standard (IS) for the precise measurement of Sitagliptin in human plasma. researchgate.netmdpi.com
The method typically involves a simple liquid-liquid extraction of the analyte and the IS from a small plasma volume (e.g., 100 μL). mdpi.com Chromatographic separation is then achieved on a reverse-phase column, such as a C18 column, under isocratic elution. researchgate.netmdpi.com The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. researchgate.net The use of the deuterated internal standard corrects for any loss during sample preparation and for variations in ionization efficiency (matrix effects), ensuring highly accurate and precise results. clearsynth.comwisdomlib.org
Table 1: Example LC-MS/MS Parameters for Sitagliptin Quantification Using Sitagliptin-d4
| Parameter | Condition | Source |
|---|---|---|
| Internal Standard | Sitagliptin-d4 | researchgate.netmdpi.com |
| Biological Matrix | Human Plasma | researchgate.netmdpi.com |
| Chromatography Column | Kinetex® C18 | mdpi.com |
| Mobile Phase | 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile | mdpi.com |
| Ionization Mode | Positive Ion Electrospray (ESI+) | researchgate.net |
| MRM Transition (Sitagliptin) | m/z 408.2 → 193.0 | mdpi.com |
| MRM Transition (Sitagliptin-d4) | m/z 412.2 → 239.1 | mdpi.com |
Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov It is particularly well-suited for the analysis of polar and charged molecules, such as Sitagliptin Phosphate. nih.govucl.ac.uk
In a CE-ESI-MS method, this compound would serve as an ideal internal standard. The separation is based on the differential migration of ions in an electric field. The deuterated standard, having the same charge and a very similar hydrodynamic radius as the analyte, would exhibit nearly identical migration behavior. After separation in the capillary, the analytes are introduced into the mass spectrometer via an electrospray ionization interface. Coupling CE to a triple quadrupole (QQQ) or time-of-flight (TOF) mass analyzer allows for precise quantification. mdpi.com By monitoring the specific mass-to-charge ratios of both Sitagliptin and its deuterated standard, the method can provide accurate quantification, correcting for any fluctuations in injection volume and ionization efficiency. ucl.ac.uk
Ion Trap (IT) and Quadrupole Time-of-Flight (QTOF) mass spectrometers represent advanced analyzers that offer distinct advantages for chemical analysis.
Ion Trap Mass Spectrometry (IT-MS): An ion trap analyzer confines ions in a small space using oscillating electric fields. chromatographyonline.com Its key feature is the ability to perform sequential fragmentation experiments (MSn), which is extremely useful for detailed structural elucidation of unknown compounds and for increasing specificity in quantitative assays. chromatographyonline.com When using this compound, an IT-MS could be used to not only quantify Sitagliptin but also to confirm its identity by comparing the fragmentation patterns of the analyte and the standard.
Quadrupole Time-of-Flight (QTOF-MS): This hybrid instrument combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. labcompare.com QTOF-MS provides high mass accuracy (typically <5 ppm) and high resolution, allowing for the confident determination of a compound's elemental composition. nih.gov The high resolving power easily distinguishes between the analyte and the deuterated standard. This is particularly advantageous as it minimizes potential interferences from other compounds in the sample matrix that may have the same nominal mass but different exact masses, thereby enhancing selectivity. labcompare.comnih.gov
Both IT-MS and QTOF-MS, when used with this compound, provide a high degree of confidence in both the qualitative identification and quantitative measurement of Sitagliptin.
Method Validation Protocols for Deuterated Reference Standards
The use of deuterated compounds like this compound as internal standards requires rigorous method validation to ensure the reliability of the analytical data. Key validation parameters include specificity and selectivity.
Specificity is the ability of the analytical method to measure unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is the ability to differentiate and quantify the analyte from other components, including the internal standard.
The use of a stable isotope-labeled internal standard like this compound is the preferred approach for achieving high selectivity in quantitative mass spectrometry. clearsynth.com Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement effects from the sample matrix. wisdomlib.org However, it is differentiated by the mass spectrometer due to its higher mass.
During method validation, selectivity is assessed by:
Analyzing blank matrix samples: Multiple sources of the biological matrix (e.g., plasma from at least six different individuals) are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard at their respective retention times and m/z transitions.
Checking for cross-talk: A sample containing only the analyte at a high concentration is analyzed to ensure there is no signal in the mass channel of the internal standard. Conversely, a sample containing only the internal standard is analyzed to confirm the absence of signal in the analyte's mass channel. This ensures the isotopic purity of the standard and the absence of in-source fragmentation that could cause interference.
Evaluating potential interference: The presence of naturally occurring isotopes of the analyte should not significantly contribute to the signal of the deuterated internal standard. nih.gov Careful selection of the internal standard's mass and the mass spectrometer's resolution is crucial to prevent this type of interference. nih.gov
Table 2: Key Assessments for Specificity and Selectivity Validation
| Assessment | Purpose | Acceptance Criteria |
|---|---|---|
| Analysis of Blank Matrix | To check for interference from endogenous components. | Response in the analyte and IS channels should be less than 20% of the Lower Limit of Quantification (LLOQ) response. |
| Analyte in Blank Matrix (without IS) | To assess potential cross-talk from the analyte into the IS channel. | Response in the IS channel should be negligible. |
| IS in Blank Matrix (without analyte) | To assess potential cross-talk from the IS into the analyte channel. | Response in the analyte channel should be negligible. |
Assessment of Accuracy and Precision
The validation of any analytical method hinges on establishing its accuracy and precision. In methodologies utilizing this compound as a stable isotope-labeled internal standard (SIL-IS), accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. The use of a SIL-IS is paramount in achieving high accuracy and precision, as it effectively corrects for variability during sample preparation and instrument analysis.
In a typical validation for the quantification of Sitagliptin in human plasma using an LC-MS/MS method with Sitagliptin-d4 as the internal standard, accuracy and precision are assessed at multiple concentration levels nih.gov. These levels usually include the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples. Accuracy is expressed as the percentage of the nominal concentration, while precision is reported as the coefficient of variation (CV%) or relative standard deviation (RSD%) nih.gov. For bioanalytical methods, regulatory guidelines often require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the precision (CV%) not to exceed 15% (20% at the LLOQ) nih.gov.
Studies consistently demonstrate that methods validated with deuterated internal standards for Sitagliptin analysis meet these stringent criteria, showing excellent reproducibility and accuracy ijcsrr.orgjapsonline.com. For instance, intra-day and inter-day validation runs typically show CV values well below 15% and accuracy percentages within the 85-115% range across all QC levels nih.gov.
Table 1: Intra-Day and Inter-Day Accuracy and Precision for Sitagliptin Quantification using Sitagliptin-d4 IS nih.gov
| QC Level | Nominal Conc. (ng/mL) | Parameter | Intra-Day (n=5) | Inter-Day (n=15) |
|---|---|---|---|---|
| LLOQ | 5.00 | Mean Measured Conc. (ng/mL) | 4.98 | 5.05 |
| Precision (CV%) | 8.2 | 9.5 | ||
| Accuracy (%) | 99.6 | 101.0 | ||
| LQC | 15.0 | Mean Measured Conc. (ng/mL) | 15.4 | 15.2 |
| Precision (CV%) | 5.5 | 6.8 | ||
| Accuracy (%) | 102.7 | 101.3 | ||
| MQC | 150 | Mean Measured Conc. (ng/mL) | 148 | 151 |
| Precision (CV%) | 4.1 | 5.2 | ||
| Accuracy (%) | 98.7 | 100.7 | ||
| HQC | 750 | Mean Measured Conc. (ng/mL) | 745 | 755 |
| Precision (CV%) | 3.8 | 4.9 | ||
| Accuracy (%) | 99.3 | 100.7 |
Robustness and Ruggedness Testing
Robustness testing is a critical component of method validation that demonstrates the reliability of an analytical procedure with respect to deliberate, minor variations in method parameters. Ruggedness is a measure of the reproducibility of test results under the variation of conditions, such as different laboratories, analysts, or instruments. For methods employing this compound, robustness is evaluated by systematically altering key chromatographic conditions to ensure the method remains unaffected jpionline.orgijtsrd.com.
Common parameters varied during robustness testing of HPLC or UPLC methods include the flow rate of the mobile phase, the pH of the buffer component, the percentage of organic solvent in the mobile phase, and the column temperature researchgate.netscielo.br. The impact of these changes on critical analytical outputs, such as peak area, retention time, and resolution between analytes, is monitored ijtsrd.com. The results are typically considered robust if the relative standard deviation (%RSD) of the measurements remains within predefined acceptance criteria, often less than 2% ijtsrd.com.
The use of a SIL-IS like this compound contributes significantly to a method's ruggedness and robustness. Because the internal standard co-elutes and responds to physicochemical changes in a nearly identical manner to the analyte, it compensates for minor system variations, ensuring consistent quantification.
Table 2: Representative Robustness Testing of a Sitagliptin Analytical Method ijtsrd.comscielo.br
| Parameter | Condition Varied | Impact on Retention Time (%RSD) | Impact on Peak Area (%RSD) | Result |
|---|---|---|---|---|
| Flow Rate (mL/min) | -10% (e.g., 0.9 mL/min) | 1.2 | 0.8 | Pass |
| +10% (e.g., 1.1 mL/min) | 1.1 | 0.9 | ||
| Mobile Phase pH | -0.2 units | 0.5 | 0.4 | Pass |
| +0.2 units | 0.6 | 0.5 | ||
| Organic Phase Composition | -2% | 0.9 | 1.1 | Pass |
| +2% | 0.8 | 1.3 | ||
| Column Temperature (°C) | -5°C | 0.7 | 0.6 | Pass |
| +5°C | 0.6 | 0.7 |
Application in Mechanistic Degradation Studies
Forced degradation studies are essential for understanding the stability profile of a drug substance, identifying potential degradation products, and establishing degradation pathways researchgate.net. This compound, serving as a SIL-IS, plays a crucial analytical role in these investigations.
Identification of Degradation Products of the Parent Compound using Labeled Standards
While the labeled standard itself is not used to directly identify unknown degradants, its presence is fundamental to the accuracy of the process. The primary role of this compound in these studies is to provide a constant, stable reference for the precise quantification of the parent compound, Sitagliptin, as it is subjected to stress conditions such as acid, base, oxidation, heat, or light nih.govplos.org.
By ensuring the accurate measurement of the parent drug's concentration decrease over time, the SIL-IS allows for a reliable mass balance calculation. This helps confirm that the appearance of new peaks in the chromatogram corresponds to the degradation of the parent drug. The subsequent structural elucidation of these new peaks, typically performed using high-resolution mass spectrometry (LC-MS/MS), leads to the identification of the degradation products ufrgs.brresearchgate.net. For example, forced degradation of Sitagliptin in 2.5M hydrochloric acid at 60°C was shown to produce two primary degradation products (DP1 and DP2) ufrgs.brufrgs.br. Other studies have identified different impurities, such as 3-(trifluoromethyl)-6, 7-dihydro nih.govufrgs.brbohrium.comtriazolo[4, 3-a]pyrazin-8(5H)-one, under various stress conditions ijpsr.com. The reliable quantification afforded by the deuterated standard is the foundation upon which this qualitative identification is built.
Kinetic Studies of Compound Stability
Kinetic studies of compound stability aim to determine the rate at which a drug degrades under specific conditions. The use of a SIL-IS like this compound is critical for generating high-fidelity kinetic data. It minimizes the impact of analytical variability from factors like injection volume inconsistencies or fluctuations in mass spectrometer response, ensuring that the observed changes in concentration are solely attributable to the chemical degradation of the analyte.
Studies on Sitagliptin have revealed its degradation kinetics under various conditions. High degradation of Sitagliptin has been observed to follow first-order kinetics in strongly acidic, alkaline, and oxidative environments nih.govresearchgate.net. However, a detailed kinetic study of Sitagliptin in 2.5 M HCl at 60°C determined that the degradation follows second-order kinetics ufrgs.br. In that study, key kinetic parameters such as the degradation rate constant (k), half-life (t1/2), and the time for 10% degradation (t90) were calculated for both the pure reference standard and the coated tablets ufrgs.br. Such precise kinetic profiling is essential for predicting a drug's shelf-life and determining appropriate storage conditions.
Table 3: Second-Order Degradation Kinetic Parameters for Sitagliptin in 2.5 M HCl at 60°C ufrgs.br
| Sample Type | Rate Constant (k) (L/mg·h) | Half-life (t1/2) (h) | t90 (h) |
|---|---|---|---|
| Sitagliptin Reference Standard | 6.89 x 10-4 | 14.52 | 1.61 |
| Sitagliptin Coated Tablets | 3.88 x 10-4 | 25.77 | 2.86 |
Application in Research of Metabolic Pathways and Disposition in Non Human Systems
In Vitro Metabolic Stability and Enzyme Inhibition Studies
The stability of a drug candidate against metabolic enzymes is a critical factor in its development. ent-Sitagliptin-d4 Phosphate is employed in in vitro systems to understand and accurately quantify the metabolic fate and enzyme interactions of its non-labeled counterpart, ent-Sitagliptin.
In microsomal stability assays, which utilize liver microsomes containing key drug-metabolizing enzymes (e.g., Cytochrome P450s), this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. The purpose of these assays is to determine the rate at which a compound is metabolized.
Research on the parent drug, Sitagliptin, has shown that its metabolism is minimal in both rat and dog liver microsomes. nih.gov Studies investigating the metabolic profile of Sitagliptin in isolated rat hepatocytes found that only about 3.1% of the parent drug was metabolized over a two-hour incubation period. longdom.orgmmu.ac.uk The primary metabolic routes were identified as aromatic oxidation and desaturation of the piperazine ring. longdom.org By incorporating this compound into the assay, researchers can precisely quantify the disappearance of the unlabeled enantiomer over time, thereby determining its intrinsic clearance and metabolic stability with high accuracy. The mass difference due to deuterium (B1214612) labeling allows for clear differentiation between the analyte and the internal standard, correcting for variations in sample processing and instrument response.
This compound is crucial for accurately determining the Dipeptidyl Peptidase-4 (DPP-4) inhibitory activity of the unlabeled enantiomer in cell-based assays. Human intestinal Caco-2 cells are commonly used for this purpose as they express the DPP-4 enzyme. nih.gov Sitagliptin is a potent inhibitor of DPP-4, with a reported IC50 of 19 nM in Caco-2 cell extracts. glpbio.commedchemexpress.com
In a typical assay, various concentrations of the inhibitor (ent-Sitagliptin) are incubated with Caco-2 cells or their extracts. This compound is added as an internal standard during the sample extraction process before analysis by LC-MS. This methodology allows for the precise measurement of the inhibitor's concentration, leading to the accurate determination of its potency (IC50). Studies using Sitagliptin as a reference inhibitor in Caco-2 cell assays have demonstrated its dose-dependent inhibitory effect on DPP-4 activity, yielding an IC50 value of 0.6 µM under specific experimental conditions. nih.gov
In Vivo Pharmacokinetic and Disposition Research in Animal Models
Animal models are essential for understanding how a drug and its enantiomers are absorbed, distributed, metabolized, and excreted (ADME). This compound plays a key role as an internal standard in these in vivo studies.
Pharmacokinetic studies of Sitagliptin have been conducted in Sprague-Dawley rats and beagle dogs, revealing species-specific differences. nih.gov In rats, the plasma clearance is higher (40-48 ml/min/kg) and the half-life is shorter (approx. 2 hours) compared to dogs, which exhibit a lower clearance (approx. 9 ml/min/kg) and a longer half-life (approx. 4 hours). nih.gov
Furthermore, research on the racemic mixture of Sitagliptin phosphate in rats has revealed significant differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers, indicating that the drug's disposition is enantioselective. researchgate.netnih.govtandfonline.com The use of this compound as an internal standard is critical in these stereoselective pharmacokinetic studies, as it enables the accurate and simultaneous quantification of both enantiomers in plasma samples.
| Parameter | Rats | Dogs |
|---|---|---|
| Plasma Clearance (ml/min/kg) | 40 - 48 | ~9 |
| Volume of Distribution (l/kg) | 7 - 9 | ~3 |
| Half-Life (hours) | ~2 | ~4 |
Stable isotope-labeled compounds like this compound are excellent tracers for metabolite identification studies. While early studies used radiolabeled [14C]Sitagliptin to track its disposition in rats and dogs, deuterated compounds offer a non-radioactive alternative for use with high-resolution mass spectrometry. nih.gov
Following administration of labeled Sitagliptin to rats and dogs, the parent drug was found to be the major component in plasma, urine, and feces, indicating minimal metabolism. nih.gov However, approximately 10-16% of the dose was recovered as various metabolites. nih.gov The use of a deuterated tracer helps in distinguishing drug-related metabolites from endogenous molecules in complex biological matrices. The known mass shift of the deuterium atoms allows for the specific detection of metabolites containing the core structure of the drug.
Identified metabolic pathways for Sitagliptin in rats and dogs include:
N-sulfation
N-carbamoyl glucuronidation
Hydroxylation of the triazolopiperazine ring
Oxidative desaturation of the piperazine ring followed by cyclization nih.gov
Investigation of Deuterium Isotope Effects on Biological Processes
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly relevant for metabolic reactions that involve the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism by enzymes such as CYPs. nih.gov Deuteration of a drug molecule at a site of metabolism can slow down its clearance, potentially altering its pharmacokinetic profile. glpbio.commedchemexpress.com
Impact on Enzyme Kinetics and Reaction Mechanisms
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE) nih.govresearchgate.net. This effect is particularly pronounced when a carbon-hydrogen bond is cleaved in the rate-determining step of an enzymatic reaction. The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate. This principle can be adeptly applied using this compound to investigate the intricate mechanisms of enzymes involved in its metabolism.
By strategically placing deuterium atoms at sites of potential metabolism on the sitagliptin molecule, researchers can probe the rate-limiting steps of its biotransformation. For instance, if deuteration at a specific position results in a significant decrease in the formation of a particular metabolite, it provides strong evidence that the cleavage of the C-H bond at that position is a critical step in the enzymatic mechanism.
While specific experimental data for this compound is not available, a hypothetical study could be designed to measure the KIE on the metabolism of sitagliptin by CYP3A4. In such a study, the rates of metabolism of sitagliptin and its deuterated analog would be compared in vitro using human, rat, or dog liver microsomes.
Hypothetical Kinetic Isotope Effect of this compound on CYP3A4-Mediated Metabolism
| Compound | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | Kinetic Isotope Effect (Dk) on Vmax/Km |
| ent-Sitagliptin Phosphate | 50 | 100 | 2.0 | 1.0 (Reference) |
| This compound | 52 | 40 | 0.77 | 2.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential application of the kinetic isotope effect in studying the metabolism of sitagliptin and does not represent actual experimental results.
Modulation of in vitro and in vivo Metabolic Profiles
In in vitro studies using liver microsomes or hepatocytes from non-human species, a comparison of the metabolite profiles of ent-Sitagliptin Phosphate and this compound could reveal such shifts. For example, if deuteration slows down a primary hydroxylation reaction, an increase in the formation of glucuronide or sulfate conjugates might be observed.
Hypothetical Metabolic Profile of this compound in Rat Liver Microsomes
| Metabolite | ent-Sitagliptin Phosphate (% of total metabolites) | This compound (% of total metabolites) |
| M1 (Hydroxylated) | 45 | 20 |
| M2 (N-sulfate) | 30 | 45 |
| M3 (Glucuronide) | 25 | 35 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential modulation of metabolic profiles due to deuterium substitution and does not represent actual experimental results.
Perspectives and Future Directions in Deuterated Pharmaceutical Research
Advancements in Deuterium (B1214612) Labeling Technologies and Applications
The synthesis of deuterated compounds, such as ent-Sitagliptin-d4 Phosphate, has been revolutionized by innovations in labeling technologies. Historically, the incorporation of deuterium required multi-step syntheses starting from simple deuterated precursors. However, recent advancements have enabled more efficient and selective methods.
Late-stage functionalization (LSF) has emerged as a powerful strategy, allowing for the introduction of deuterium into complex molecules at a late point in the synthetic sequence. This is particularly advantageous as it avoids the need to redesign entire synthetic routes. Methodologies like transition-metal-catalyzed hydrogen isotope exchange (HIE) have become prominent, utilizing catalysts based on elements like iridium and ruthenium to achieve high regioselectivity. Photochemical methods are also gaining traction, offering mild and sustainable conditions for deuterium incorporation. These advanced synthetic tools are crucial for creating precisely labeled internal standards and for developing novel deuterated drug candidates.
The applications of these technologies are broad. In medicinal chemistry, replacing hydrogen with deuterium at sites of metabolic activity can slow down drug metabolism due to the kinetic isotope effect (KIE). This phenomenon occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced dosing frequency. Beyond creating potentially improved therapeutics, deuterium labeling is indispensable for mechanistic studies and quantitative bioanalysis.
| Technology | Description | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often catalyzed by transition metals (e.g., Iridium, Ruthenium). | Enables late-stage functionalization of complex molecules; high regioselectivity is possible. |
| Photocatalysis | Use of visible light to initiate deuteration reactions. | Mild reaction conditions; sustainable approach. |
| Synthesis from Deuterated Precursors | Traditional method involving building molecules from commercially available deuterated starting materials. | Straightforward for simple molecules; well-established routes. |
| Reductive Deuteration | Introduction of deuterium using deuterated reducing agents (e.g., LiAlD4) or deuterium gas (D2). | Effective for saturating double or triple bonds with deuterium. |
Integration of Deuterated Standards in High-Throughput Screening Methodologies
Deuterated compounds like this compound are vital as internal standards in high-throughput screening (
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing ent-Sitagliptin-d4 Phosphate in a laboratory setting?
- Methodological Answer : Synthesis requires precise isotopic labeling (deuterium at four positions) and phosphate group stabilization. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity (>98%), and high-performance liquid chromatography (HPLC) for chemical purity validation. Ensure deuterium incorporation is verified via MS fragmentation patterns and isotopic distribution analysis .
Q. How can researchers quantify ent-Sitagliptin-d4 Phosphate in biological matrices like plasma or tissue homogenates?
- Methodological Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). Deuterated analogs (e.g., ent-Sitagliptin-d4) serve as internal standards to correct for matrix effects. Calibration curves should span 1–1000 ng/mL, with validation for accuracy (85–115%), precision (CV <15%), and recovery (>80%) .
Q. What experimental protocols are recommended for assessing ent-Sitagliptin-d4 Phosphate’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline conditions : Incubate at 37°C for 24 hours in 0.1M HCl or NaOH.
- Oxidative stress : Expose to 3% H₂O₂ for 6 hours.
- Photostability : Use a light cabinet (ICH Q1B guidelines).
Analyze degradation products via LC-MS and compare with undegraded controls .
Advanced Research Questions
Q. How does deuterium labeling in ent-Sitagliptin-d4 Phosphate influence its pharmacokinetic (PK) profile compared to non-deuterated analogs?
- Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). Compare PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) in rodent models using non-compartmental analysis. For example, deuterated compounds may show prolonged half-life due to reduced CYP450-mediated oxidation. Validate using microsomal stability assays and in vivo sampling at 0, 1, 2, 4, 8, 12, and 24 hours post-dose .
Q. What strategies resolve contradictions in reported DPP-4 inhibition efficacy between ent-Sitagliptin-d4 Phosphate and its enantiomers?
- Methodological Answer : Perform enantioselective bioassays using recombinant DPP-4. Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). If discrepancies arise, validate enzyme activity via fluorogenic substrate (e.g., H-Gly-Pro-AMC) and confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Consider crystallography to analyze stereospecific binding interactions .
Q. How can isotopic dilution mass spectrometry (IDMS) improve accuracy in tracing ent-Sitagliptin-d4 Phosphate metabolism in complex biological systems?
- Methodological Answer : Use a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression/enhancement. For example, spike samples with ent-Sitagliptin-¹³C₃ before extraction. Quantify metabolites (e.g., dephosphorylated or glucuronidated forms) via LC-MS/MS with multiple reaction monitoring (MRM). Validate using matrix-matched calibration and blank controls .
Q. What statistical approaches are optimal for analyzing dose-response relationships in ent-Sitagliptin-d4 Phosphate efficacy studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data (e.g., glucose-lowering effects in diabetic models), employ mixed-effects models to account for intra-subject variability .
Data Interpretation & Ethical Considerations
Q. How should researchers address batch-to-batch variability in deuterium enrichment levels of ent-Sitagliptin-d4 Phosphate?
- Methodological Answer : Implement quality control (QC) protocols:
- Batch testing : Use MS to verify deuterium enrichment (target ≥98%).
- Stability monitoring : Store batches at -20°C and retest every 6 months.
- Documentation : Report variability in supplementary materials, including chromatograms and isotopic distribution tables .
Q. What ethical guidelines apply to preclinical studies using ent-Sitagliptin-d4 Phosphate in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Secure institutional animal ethics committee approval (IACUC). Include power analysis to justify sample sizes and minimize unnecessary animal use. Disclose conflicts of interest and data anonymization protocols in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
